molecular formula C17H18F2N2OS B5722880 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea

Cat. No. B5722880
M. Wt: 336.4 g/mol
InChI Key: TZNMNPVTJYJQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea, also known as DFTU, is a thiourea derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of tubulin, a protein involved in cell division, and to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to protect against neuronal damage and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea in lab experiments is its ability to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation in various scientific fields. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been shown to induce liver damage in animal models.

Future Directions

There are several future directions for the study of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea. One direction is to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and other conditions. Another direction is to further elucidate the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Additionally, future studies could investigate the potential use of this compound in drug delivery systems or as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea involves the reaction of 2-(difluoromethoxy)-4-methylphenyl isothiocyanate with 2-phenylethylamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various scientific fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function. In immunology, this compound has been shown to modulate the immune response and inhibit inflammation.

properties

IUPAC Name

1-[2-(difluoromethoxy)-4-methylphenyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS/c1-12-7-8-14(15(11-12)22-16(18)19)21-17(23)20-10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNMNPVTJYJQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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